molecular formula C12H25ClSn B14447677 (But-3-en-2-yl)(dibutyl)chlorostannane CAS No. 78152-97-3

(But-3-en-2-yl)(dibutyl)chlorostannane

Katalognummer: B14447677
CAS-Nummer: 78152-97-3
Molekulargewicht: 323.49 g/mol
InChI-Schlüssel: YJBRTUYFODWXGU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(But-3-en-2-yl)(dibutyl)chlorostannane is an organotin compound with the molecular formula C14H29ClSn. This compound is part of the organotin family, which is known for its diverse applications in organic synthesis, catalysis, and material science. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms, and they often exhibit unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane typically involves the reaction of dibutyltin dichloride with but-3-en-2-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Bu2SnCl2+BuCH=CHCH2MgBrThis compound+MgClBr\text{Bu}_2\text{SnCl}_2 + \text{BuCH=CHCH}_2\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} Bu2​SnCl2​+BuCH=CHCH2​MgBr→this compound+MgClBr

The reaction is usually conducted in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(But-3-en-2-yl)(dibutyl)chlorostannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(But-3-en-2-yl)(dibutyl)chlorostannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibutyltin dichloride: A precursor in the synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane.

    Tributyltin chloride: Another organotin compound with different reactivity and applications.

    Tetramethyltin: A simpler organotin compound used in different contexts.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both but-3-en-2-yl and dibutyl groups

Eigenschaften

78152-97-3

Molekularformel

C12H25ClSn

Molekulargewicht

323.49 g/mol

IUPAC-Name

but-3-en-2-yl-dibutyl-chlorostannane

InChI

InChI=1S/2C4H9.C4H7.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;3-4H,1H2,2H3;1H;/q;;;;+1/p-1

InChI-Schlüssel

YJBRTUYFODWXGU-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(C(C)C=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.